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3-bromo-5-chloro-2-methoxy-N,N-dimethylbenzenesulfonamide
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Overview
Description
3-bromo-5-chloro-2-methoxy-N,N-dimethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzene ring substituted with bromine, chlorine, methoxy, and sulfonamide groups, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-5-chloro-2-methoxy-N,N-dimethylbenzenesulfonamide typically involves multiple steps:
Chlorination: The addition of a chlorine atom to the benzene ring.
N,N-Dimethylation:
Each of these steps requires specific reagents and conditions, such as the use of bromine or chlorine gas for halogenation, methanol for methoxylation, and sulfonamide derivatives for sulfonamidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-bromo-5-chloro-2-methoxy-N,N-dimethylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: Where one substituent on the benzene ring is replaced by another.
Oxidation Reactions: Where the compound is oxidized to form new products.
Reduction Reactions: Where the compound is reduced to form new products.
Common Reagents and Conditions
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
3-bromo-5-chloro-2-methoxy-N,N-dimethylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-bromo-5-chloro-2-methoxy-N,N-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt essential biological processes, leading to the compound’s antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
3-bromo-5-chloro-2-methylaniline: Similar structure but lacks the methoxy and sulfonamide groups.
3-bromo-5-chloro-N-methoxy-N-methylbenzamide: Similar structure but lacks the sulfonamide group.
Uniqueness
3-bromo-5-chloro-2-methoxy-N,N-dimethylbenzenesulfonamide is unique due to the presence of both the methoxy and sulfonamide groups, which confer specific chemical and biological properties. These functional groups enhance the compound’s reactivity and potential biological activity, making it a valuable molecule for research and industrial applications.
Biological Activity
3-Bromo-5-chloro-2-methoxy-N,N-dimethylbenzenesulfonamide is a sulfonamide derivative that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current knowledge regarding its biological activity, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound includes:
- A benzene ring with a bromine atom at the 3-position.
- A chlorine atom at the 5-position.
- A methoxy group at the 2-position.
- Two methyl groups attached to the nitrogen atom of the sulfonamide group.
The molecular formula is C10H12BrClN2O2S with a molecular weight of approximately 303.18 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : The sulfonamide moiety can mimic natural substrates, inhibiting specific enzymes crucial for cellular processes. This inhibition disrupts pathways necessary for cell proliferation, particularly in cancer cells.
- Microtubule Dynamics Disruption : Similar compounds have been shown to inhibit microtubule polymerization, which is essential for mitosis. This mechanism positions this compound as a candidate for cancer therapeutics targeting rapidly dividing cells.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, potentially through mechanisms similar to other sulfonamides that interfere with folate synthesis in bacteria.
Biological Activity Data
Recent studies have highlighted the biological activities associated with this compound and its analogs, as summarized in Table 1 below.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals insights into the unique biological activity of this compound.
Compound Name | Structural Features | Biological Activity |
---|---|---|
5-Bromo-2-methoxybenzenesulfonamide | Lacks dimethyl substitution on nitrogen | Moderate cytotoxicity |
N-(5-Methoxyphenyl)-4-methoxybenzenesulphonamide | Different substituents on the phenyl ring | Antibacterial properties |
4-Bromo-N,N-dimethylbenzenesulfonamide | Varies in position of bromine substitution | Weak cytotoxicity |
This compound | Unique combination of chloro, methoxy, and dimethyl groups | Significant cytotoxic and antimicrobial activity |
Case Studies and Research Findings
Several case studies have explored the therapeutic potential of sulfonamide derivatives similar to this compound:
- Cytotoxic Effects on Cancer Cell Lines : Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines, including HeLa and MCF7 cells. These studies suggest that these compounds may serve as lead candidates for further development in cancer therapy .
- Antimicrobial Efficacy : Studies have demonstrated that certain sulfonamides can effectively inhibit bacterial growth by targeting folate biosynthesis pathways, which are essential for bacterial survival. This provides a rationale for exploring this compound as a potential antimicrobial agent .
Properties
Molecular Formula |
C9H11BrClNO3S |
---|---|
Molecular Weight |
328.61 g/mol |
IUPAC Name |
3-bromo-5-chloro-2-methoxy-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C9H11BrClNO3S/c1-12(2)16(13,14)8-5-6(11)4-7(10)9(8)15-3/h4-5H,1-3H3 |
InChI Key |
IGQUMGUIMKGLGE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C(=CC(=C1)Cl)Br)OC |
Origin of Product |
United States |
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